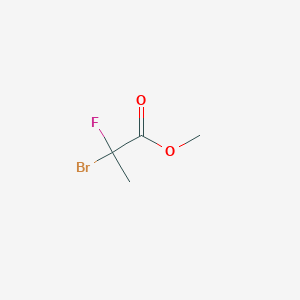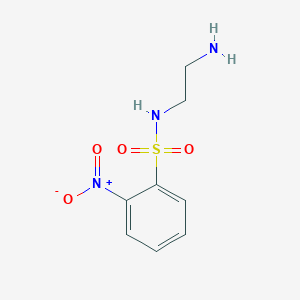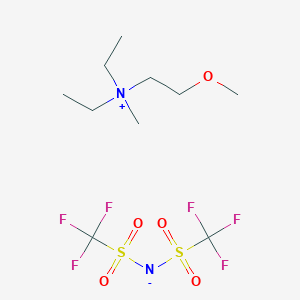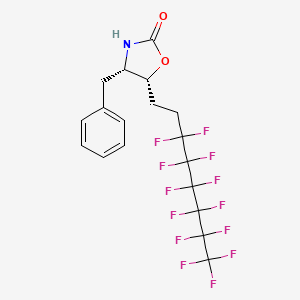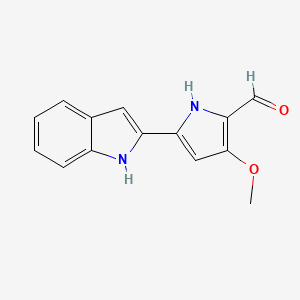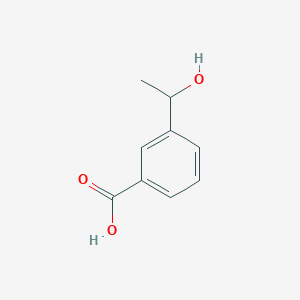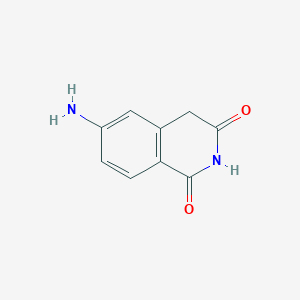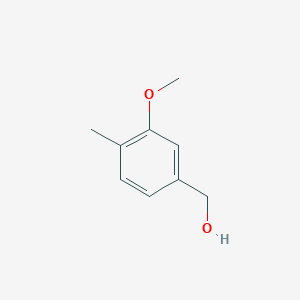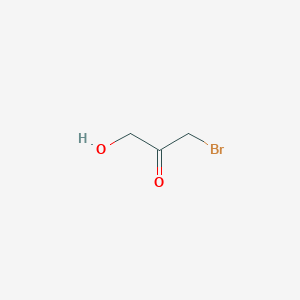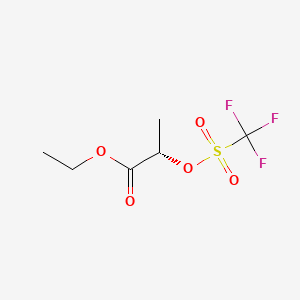
Propionate d'éthyle (S)-2-(trifluorométhylsulfonyloxy)
Vue d'ensemble
Description
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be synthesized using various methods and has been widely used in the field of organic chemistry.
Applications De Recherche Scientifique
Applications en imagerie
Ce composé est utilisé dans la synthèse d'analogues tétraméthylés de l'acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique (DOTMA) à base de chélates. Ces chélates sont importants pour les applications d'imagerie, en particulier dans le domaine du diagnostic médical .
Synthèse de composés carboxyliques α-silylés
Il sert de substrat dans la synthèse de composés carboxyliques α-silylés. Ceci est réalisé via une silylation nucléophile stéréoinversive catalysée par le cuivre d'esters α-triflyloxy, qui est une réaction précieuse en synthèse organique .
Mécanisme D'action
Target of Action
The primary target of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as Ethyl O-trifluoromethanesulfonyl-L-lactate, is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly alter the properties of the molecules it is attached to .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . These pathways are crucial in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially improve their absorption and distribution within the body .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates results in the formation of trifluoromethyl-containing compounds . These compounds have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can be influenced by various environmental factors. For instance, the efficiency of trifluoromethylation can be affected by the presence of other functional groups in the molecule . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It is often used as a substrate in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA) based chelates for imaging applications . Additionally, it is involved in the Cu-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters . The compound interacts with various enzymes and proteins, facilitating the formation of desired products through specific biochemical pathways.
Cellular Effects
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate influences cellular processes by interacting with cellular components and affecting cell function. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to alterations in metabolic flux and the regulation of gene expression, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate involves its binding interactions with biomolecules. The trifluoromethylsulfonyloxy group allows the compound to act as a potent electrophile, facilitating nucleophilic substitution reactions. This property enables the compound to inhibit or activate specific enzymes, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C, and its activity can be maintained over extended periods . Degradation products may form over time, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of α-silylated carboxyl compounds highlights its importance in metabolic processes . Additionally, its impact on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBPHXTNVWICH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458790 | |
| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84028-88-6 | |
| Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

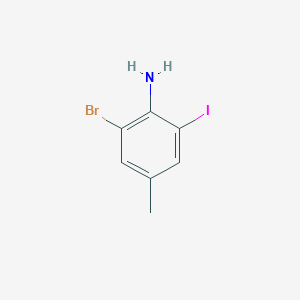
![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)
